molecular formula C20H14N2O10S3 B1597382 Lucifer Yellow VS dilithium salt CAS No. 71231-14-6

Lucifer Yellow VS dilithium salt

Cat. No. B1597382
CAS RN: 71231-14-6
M. Wt: 538.5 g/mol
InChI Key: TXSWURLNYUQATR-UHFFFAOYSA-N
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Description

Lucifer Yellow and dilithium salt are two fluorescent molecules that are used in a variety of scientific experiments. Lucifer Yellow (LY) is a yellow dye that is derived from the oxidation of benzaldehyde and is commonly used as a fluorescent marker in cell biology. Dilithium salt (DS) is an organic salt that is composed of two lithium ions and is used as a fluorescent dye in biochemistry and molecular biology. Both of these molecules have been used in a variety of scientific experiments, including the study of cell biology, biochemistry, and molecular biology.

Scientific Research Applications

Neurobiology: Studying Neuronal Morphology

Lucifer Yellow VS dilithium salt is extensively used in neurobiology to study neuronal morphology. Its ability to be covalently linked to surrounding biomolecules during aldehyde fixation makes it a valuable tool for tracing and visualizing neuronal structures .

Plant Biology: Demonstrating Nectar Reabsorption

In plant biology, Lucifer Yellow has been adapted to visually demonstrate nectar reabsorption in plants. This technique is particularly useful as it replaces the need for radioactive tracers, which are complex and require specific equipment .

Cell Biology: Visualizing Cell Morphology

This compound is also used in cell biology to visualize cell morphology. It helps in assessing intercellular communication and activity through gap junctions by scrape-loading assay .

Drug Delivery Systems: Designing Responsive Particles

Lucifer Yellow VS dilithium salt has been incorporated into the design of fluorescent temperature/pH responsive particles for drug delivery applications. These particles can release their content in response to environmental changes, making them potential candidates for targeted cancer treatment .

Diagnostic Assays: Manufacturing and Hematology

The compound finds application in the manufacturing of diagnostic assays, particularly in the fields of hematology and histology. Its fluorescence properties make it suitable for various diagnostic procedures .

Environmental Tracing: Water Absorption Pathways

Lucifer Yellow VS dilithium salt is used as a fluorescent tracer to demonstrate the route of absorbed water present in air humidity by the foliar epidermis. This application is crucial for understanding water absorption pathways in environmental studies .

Mechanism of Action

Target of Action

Lucifer Yellow VS dilithium salt is a highly fluorescent dye that is primarily used for marking nerve cells . It is known to interact with proteins, rapidly and covalently labeling them under mild conditions .

Mode of Action

The compound contains a free hydrazido group that reacts with aliphatic aldehydes at room temperature . This allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . The dye spreads rapidly through the injected cell and binds effectively to tissue by a variety of fixatives .

Biochemical Pathways

It is known to be used as a biological tracer for monitoring neuronal branching, regeneration, gap junction detection and characterization, and selective cell ablation after aldehyde fixation .

Pharmacokinetics

It is known that the lithium salt form of lucifer yellow ch, which is commonly used for microinjection, has higher solubility than the potassium and ammonium salt forms of lucifer yellow ch . This suggests that the compound’s bioavailability may be influenced by its salt form.

Result of Action

The primary result of Lucifer Yellow VS dilithium salt’s action is the labeling of nerve cells, allowing for the visualization of neuronal morphology . This enables researchers to track connections between cells and study the structure and function of the nervous system.

Action Environment

The action of Lucifer Yellow VS dilithium salt can be influenced by environmental factors. For instance, the compound’s solubility and therefore its effectiveness can vary depending on the salt form used . Additionally, the compound is used for microinjection, a process that can be affected by factors such as temperature and pH .

properties

IUPAC Name

dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNJVOFDDMXDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Li2N2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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